(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine
Overview
Description
(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is a crucial intermediate in the synthesis of a range of biologically active compounds. It has been utilized in the development of novel pyrazole derivatives with significant antimicrobial properties (Ningaiah et al., 2014). These derivatives show potent to weak antimicrobial activity, highlighting the compound's utility in creating new antimicrobial agents.
Additionally, research into the neuroprotective effects of edaravone, a molecule related to this compound, has shown promise in models of Parkinson's disease. The treatment with edaravone has demonstrated the ability to protect dopamine neurons from damage, suggesting its potential therapeutic application in neurodegenerative diseases (Xiong et al., 2011).
Material Science and Coordination Chemistry
In the realm of materials science and coordination chemistry, derivatives of this compound have been explored for their structural and fluorescence properties. For instance, Zn(II) complexes with pyrazolone-based Salen ligands have been synthesized, displaying interesting fluorescence properties (Song et al., 2015). These findings open up avenues for using such compounds in the development of novel materials with potential applications in sensing, imaging, and optoelectronics.
Anticancer and Enzyme Inhibition
Some derivatives synthesized from this compound class have shown potential as anticancer agents and enzyme inhibitors. For instance, N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes have been evaluated for their cytotoxic activity against human leukemia cells and antimicrobial activity, showcasing the potential of these compounds in medicinal chemistry and drug development (Asegbeloyin et al., 2014).
Corrosion Inhibition
In the field of corrosion science, derivatives of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine have been investigated for their corrosion inhibition properties. Studies have demonstrated that these compounds can serve as efficient inhibitors against the corrosion of metals in acidic environments, highlighting their potential industrial applications (Hameed et al., 2020).
Mechanism of Action
Target of Action
The primary target of (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function . This interaction may lead to changes in the biochemical pathways regulated by the enzyme .
Biochemical Pathways
Given its target, it is likely to influence pathways regulated by the tyrosine-protein phosphatase non-receptor type 1 .
Pharmacokinetics
It is known that the compound has a melting point of 107-108°c and a boiling point of 429°c . It is slightly soluble in DMSO and methanol .
Result of Action
It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVNJYHSYZUYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602560 | |
Record name | 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876728-39-1 | |
Record name | 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.